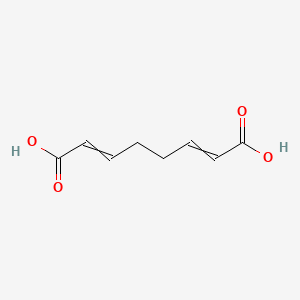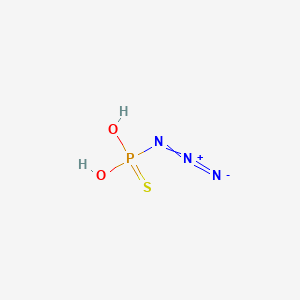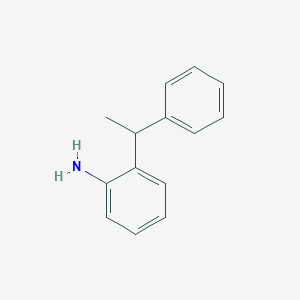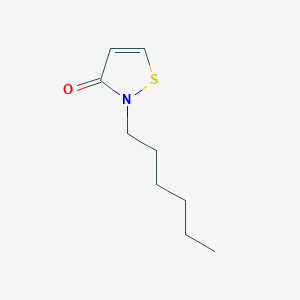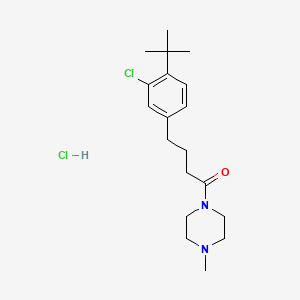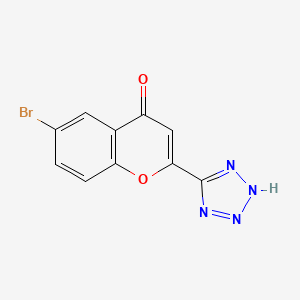
4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)- is a synthetic organic compound that belongs to the benzopyran family. This compound is characterized by the presence of a bromine atom at the 6th position and a tetrazole ring at the 2nd position of the benzopyran core. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)- typically involves the bromination of 4H-1-benzopyran-4-one followed by the introduction of the tetrazole moiety. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The tetrazole ring can be introduced through a cycloaddition reaction involving an azide and a nitrile group under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can optimize the production process. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
科学的研究の応用
4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The bromine and tetrazole moieties contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 6-bromo-2-methyl-: Similar structure but with a methyl group instead of a tetrazole ring.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Contains hydroxy and methoxy groups, showing different biological activities.
4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-: Known for its antioxidant properties.
Uniqueness
The presence of the tetrazole ring in 4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)- makes it unique compared to other benzopyran derivatives. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for research and development .
特性
CAS番号 |
33544-21-7 |
|---|---|
分子式 |
C10H5BrN4O2 |
分子量 |
293.08 g/mol |
IUPAC名 |
6-bromo-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C10H5BrN4O2/c11-5-1-2-8-6(3-5)7(16)4-9(17-8)10-12-14-15-13-10/h1-4H,(H,12,13,14,15) |
InChIキー |
FHPXSLWCBTUXQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


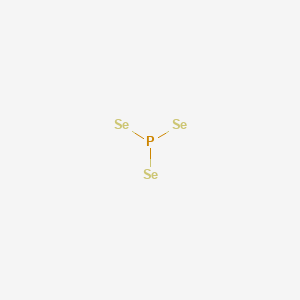
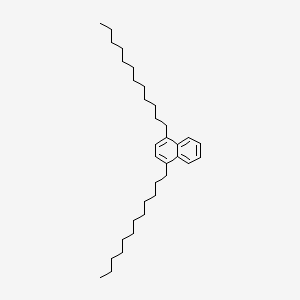
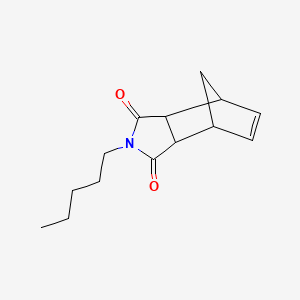
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)
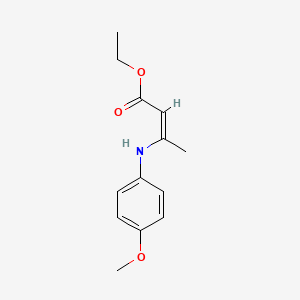
![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)
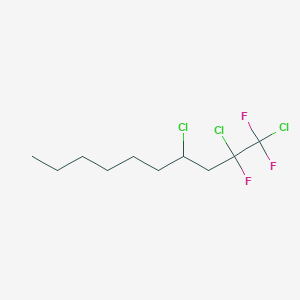
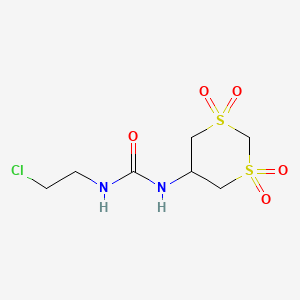
![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)
